Comparison of Resolution Efficiency and Yield: L-DBTA vs. L-Mandelic and L-Tartaric Acid
In a head-to-head comparison for resolving dl-serine, 2,3-dibenzoyl-L-tartaric acid (L-DBTA) demonstrated a superior combination of yield and diastereomeric excess compared to L-(+)-mandelic acid and L-(+)-tartaric acid [1]. The data show that while L-mandelic acid offered the highest diastereomeric excess (97.4% de) in methanol, it did so at the cost of a very low yield (16.1%). Conversely, L-DBTA provided a balanced and industrially relevant performance with a high diastereomeric excess of 94.4% de and a significantly higher yield of 58.8% [1].
| Evidence Dimension | Resolution Efficiency (Diastereomeric Excess and Yield) for dl-Serine |
|---|---|
| Target Compound Data | Yield: 58.8% | Diastereomeric Excess (de): 94.4% |
| Comparator Or Baseline | L-(+)-Mandelic acid: Yield 16.1%, de 97.4% | L-(+)-Tartaric acid: Yield 40.4%, de 53.3% |
| Quantified Difference | L-DBTA yield is 3.6x higher than L-mandelic acid and 1.5x higher than L-tartaric acid; L-DBTA de is 41.1 percentage points higher than L-tartaric acid and only 3 percentage points lower than L-mandelic acid. |
| Conditions | Resolution of dl-serine in methanol solvent. |
Why This Matters
This balanced profile makes L-DBTA a more economically viable choice for large-scale resolution processes, offering a high-purity product without sacrificing significant yield, which directly impacts the cost of goods and process efficiency.
- [1] Sistla, V. S., von Langermann, J., Lorenz, H., & Seidel-Morgenstern, A. (2011). Analysis and Comparison of Commonly Used Acidic Resolving Agents in Diastereomeric Salt Resolution – Examples for dl-Serine. Crystal Growth & Design, 11(9), 3761-3768. DOI: 10.1021/cg2001128. View Source
